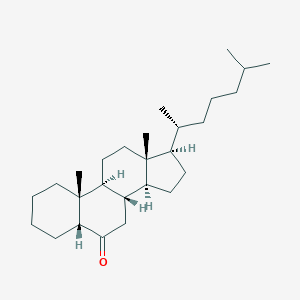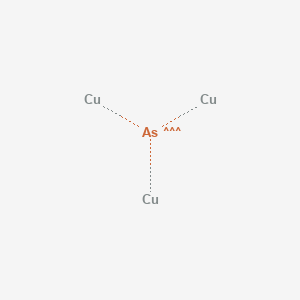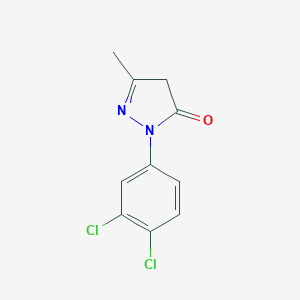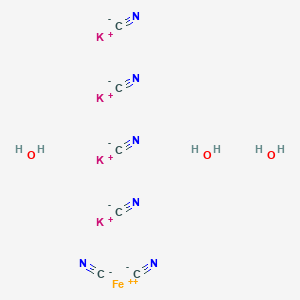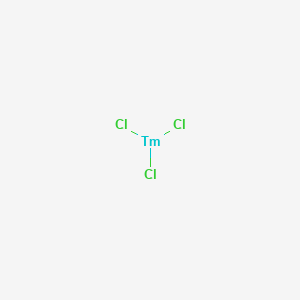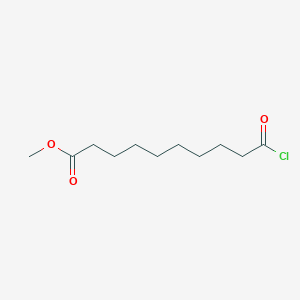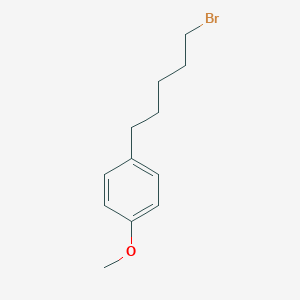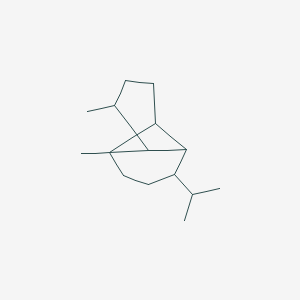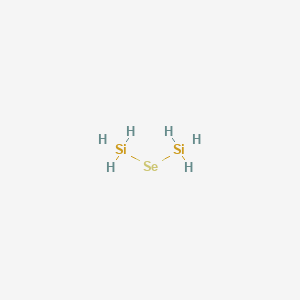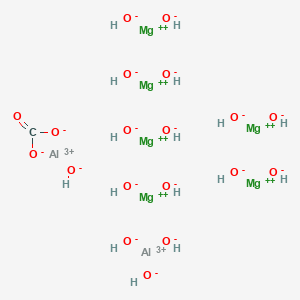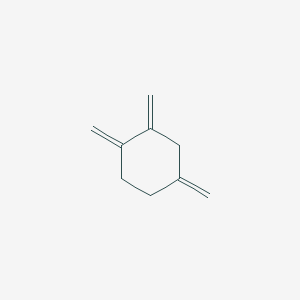
1,2,4-Trimethylidenecyclohexane
Übersicht
Beschreibung
1,2,4-Trimethylidenecyclohexane, also known as TMCH, is a cyclic hydrocarbon with the chemical formula C9H14. It is a colorless liquid with a strong odor, and it is commonly used in scientific research for its unique properties. TMCH is a highly reactive compound that is often used as a starting material for the synthesis of other compounds. In
Wissenschaftliche Forschungsanwendungen
Oxidation Studies
1,2,4-Trimethylidenecyclohexane (T124MCH) has been studied for its oxidation properties, particularly at low temperatures. This research is relevant in understanding its behavior as a surrogate compound for kerosene and diesel. It helps in releasing active intermediates and soot precursors, crucial for fuel analysis (Liu et al., 2019).
Synthesis and Characterization
The synthesis and characterization of different geometric isomers of 1,2,4-trimethylcyclohexanes have been achieved. This research provides insights into the stereochemistry and physical properties of these compounds (Mahmoud, 1968).
Thermal Isomerization
Studies have shown that compounds like 1,4-Bis(ethenylidene)cyclohexane can be thermally isomerized to produce 1,2,4-trimethylenecyclohexane. This research is significant in understanding thermal behavior and potential applications in material science (Lenk & Hopf, 1982).
Catalytic Hydrogenation
Catalytic hydrogenation studies of compounds like 1,3,5-trimethylbenzene to produce 1,3,5-trimethylcyclohexane have been conducted. This is crucial in understanding reaction dynamics and product purity in chemical synthesis (Ray & Carr, 1995).
Chemical Synthesis and Applications
Research on the synthesis of novel compounds using 1,2-Diaminocyclohexane and their potential applications has been conducted. This includes studies on organic compounds and intermediates in chemical reactions (Diansheng, 2004).
Eigenschaften
CAS-Nummer |
14296-81-2 |
|---|---|
Produktname |
1,2,4-Trimethylidenecyclohexane |
Molekularformel |
C9H12 |
Molekulargewicht |
120.19 g/mol |
IUPAC-Name |
1,2,4-trimethylidenecyclohexane |
InChI |
InChI=1S/C9H12/c1-7-4-5-8(2)9(3)6-7/h1-6H2 |
InChI-Schlüssel |
AMBNQWVPTPHADI-UHFFFAOYSA-N |
SMILES |
C=C1CCC(=C)C(=C)C1 |
Kanonische SMILES |
C=C1CCC(=C)C(=C)C1 |
Andere CAS-Nummern |
14296-81-2 |
Synonyme |
1,2,4-Tris(methylene)cyclohexane |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

